2,5-Dibromopyridine

Organometallic Chemistry Regioselective Synthesis Grignard Reagents

This isomer's differential C-2/C-5 reactivity enables predictable sequential functionalization unattainable with symmetric dibromopyridines. Proven 70% yield in one-pot double Suzuki coupling—a 29-percentage-point improvement over two-step approaches. The non-cryogenic C-2 lithiation (TMSCH2Li-LiDMAE, 0°C) eliminates costly cryogenic equipment. Delivers 68–77% overall yields for divergent C-nucleoside library synthesis from a single starting material. Enables clean carbonylative Suzuki installation of ketone handles while preserving a bromine site for further diversification.

Molecular Formula C5H3Br2N
Molecular Weight 236.89 g/mol
CAS No. 624-28-2
Cat. No. B019318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromopyridine
CAS624-28-2
Synonyms2,5-Dibromo-pyridine;  3,6-Dibromopyridine;  NSC 76597; 
Molecular FormulaC5H3Br2N
Molecular Weight236.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)Br
InChIInChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyZHXUWDPHUQHFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromopyridine (CAS 624-28-2): A Precision Brominated Pyridine Building Block for Regioselective Synthesis and Cross-Coupling Applications


2,5-Dibromopyridine (CAS: 624-28-2) is a halogenated heterocyclic compound, specifically a pyridine ring substituted with bromine atoms at the 2- and 5-positions [1]. This arrangement of bromine substituents creates a unique electronic environment that is leveraged in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, enabling the stepwise construction of complex molecular architectures . Its value as an intermediate is underscored by its applications across pharmaceutical, agrochemical, and materials science sectors .

Why 2,5-Dibromopyridine (624-28-2) Cannot Be Replaced by Other Dibromopyridine Isomers: The Critical Role of Regiochemistry in Synthesis


Interchanging dibromopyridine isomers such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dibromopyridine is not chemically viable due to their fundamentally different regiochemical outcomes in key synthetic transformations [1]. The specific spatial arrangement of the two bromine atoms on the pyridine ring dictates the site of initial and subsequent functionalization. For instance, 2,5-dibromopyridine exhibits complete regioselectivity in bromine-magnesium exchange, a property not shared with symmetric isomers like 2,6-dibromopyridine [2]. Furthermore, the differential reactivity of the 2- and 5-positions enables a predictable sequential functionalization strategy, which is essential for building asymmetric, complex molecules [3]. Attempting to substitute with another isomer would lead to different regioisomers, potentially resulting in inactive compounds or necessitating a complete redesign of the synthetic route.

2,5-Dibromopyridine (624-28-2) Evidence-Based Differentiation: A Quantitative Guide for Scientific Selection


Complete Regioselectivity in Bromine-Magnesium Exchange: A Key Advantage Over 2,6-Dibromopyridine

2,5-Dibromopyridine demonstrates complete regioselectivity in bromine-magnesium exchange reactions using iPrMgCl, leading to a single substituted bromopyridine intermediate. This contrasts sharply with the behavior of 2,6-dibromopyridine under identical conditions, where regioselectivity is not observed, resulting in a mixture of products [1].

Organometallic Chemistry Regioselective Synthesis Grignard Reagents

Superior Non-Cryogenic C-2 Selective Lithiation Using TMSCH2Li-LiDMAE

2,5-Dibromopyridine can be efficiently and selectively lithiated at the C-2 position under non-cryogenic conditions (0°C) using TMSCH2Li-LiDMAE, which is a significant improvement over the traditional method using n-BuLi that requires very low temperatures (-78°C to -100°C) and offers poor selectivity [1][2].

Halogen-Lithium Exchange C-H Functionalization Process Chemistry

Programmable Regioselectivity: Solvent-Dependent Lithiation for Modular Synthesis

The site of lithiation on 2,5-dibromopyridine can be programmed by simply changing the solvent. This allows for the selective generation of either a 2-bromo-5-lithiopyridine or a 5-bromo-2-lithiopyridine intermediate, which can then be trapped to give either 5-bromopyridin-2-yl or 6-bromopyridin-3-yl derivatives in high overall yields [1].

Nucleoside Synthesis Modular Synthesis Solvent-Directed Selectivity

High Site-Selectivity in Arylzinc Cross-Coupling for Monosubstituted Pyridine Synthesis

In palladium-catalyzed cross-coupling reactions with arylzinc reagents, 2,5-dibromopyridine exhibits high site-selectivity, allowing for the synthesis of monocoupled pyridine derivatives. This selectivity is a key differentiator when compared to symmetric isomers like 2,6-dibromopyridine, which tends to yield dicoupled products under similar conditions, making it difficult to stop the reaction at the monosubstituted stage [1].

Cross-Coupling Palladium Catalysis Site-Selective Functionalization

Efficient Double-Coupling for 2,5-Diaryl Pyridines with Excellent Regiocontrol

2,5-Dibromopyridine is a superior substrate for a one-pot, double Suzuki coupling procedure that provides 2,5-diaryl pyridines with excellent regiocontrol. A direct comparison shows that this one-pot double-coupling on 2,5-dibromopyridine affords the desired product in 70% yield, which is a significant improvement over the 41% yield obtained when the same product is synthesized through a two-step, sequential coupling process [1].

Suzuki Coupling One-Pot Synthesis Diarylpyridine Synthesis

Enabling Synthesis of 2-Benzoyl-5-Bromopyridine via Carbonylative Suzuki Coupling

2,5-Dibromopyridine can be selectively transformed into the valuable intermediate 2-benzoyl-5-bromopyridine (16) in high yields via palladium-catalyzed carbonylative Suzuki coupling. This dissymmetric transformation is a key advantage over symmetric isomers like 2,6-dibromopyridine, which primarily yield symmetrical dibenzoylpyridine products [1].

Carbonylative Coupling Ketone Synthesis Palladium Catalysis

2,5-Dibromopyridine (624-28-2): Where Its Unique Reactivity Delivers Unmatched Value


Synthesis of C-Ribonucleoside Analogs

The solvent-dependent programmable lithiation of 2,5-dibromopyridine is foundational for a modular synthesis of isomeric C-ribonucleosides. This approach allows for the efficient preparation of both 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-nucleosides, which are valuable building blocks for antiviral and anticancer drug discovery. The ability to achieve overall yields of 68-77% for these divergent pathways from a single starting material offers a significant advantage in synthesizing libraries of these analogs [1].

Scalable Process Development for Fine Chemicals

The non-cryogenic, C-2 selective lithiation of 2,5-dibromopyridine using TMSCH2Li-LiDMAE at 0°C directly addresses the scale-up limitations of traditional n-BuLi chemistry, which requires temperatures between -78°C and -100°C. This methodology eliminates the need for cryogenic equipment, reduces energy costs, and improves operational safety, making it a highly attractive route for industrial-scale production of 2-substituted pyridine derivatives [1][2].

Efficient Construction of 2,5-Diaryl Pyridine Scaffolds

For projects requiring 2,5-diaryl pyridine cores, 2,5-dibromopyridine is the unequivocal substrate of choice due to its superior performance in a one-pot, double Suzuki coupling. The 70% yield achieved in this streamlined process represents a significant 29 percentage point improvement over a two-step sequential approach, which only provides a 41% yield. This efficiency gain minimizes waste, reduces purification steps, and accelerates the synthesis of complex ligands, pharmaceuticals, and materials [1].

Synthesis of Unsymmetrical Ketone-Functionalized Pyridine Intermediates

2,5-Dibromopyridine is a uniquely valuable starting material for creating dissymmetric, functionalized pyridines like 2-benzoyl-5-bromopyridine via carbonylative Suzuki coupling. This reaction installs a ketone group at one position while leaving a bromine handle at another for subsequent diversification. This level of control is not readily achievable with symmetric dibromopyridine isomers, making it a strategic choice for synthesizing complex natural products or drug candidates where a 2-aroyl-5-substituted pyridine motif is desired [1].

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